molecular formula C11H10F3NO4 B12942460 N-Trifluoro acetyl-DL-tyrosine-15N

N-Trifluoro acetyl-DL-tyrosine-15N

Cat. No.: B12942460
M. Wt: 278.19 g/mol
InChI Key: MSIICIIOIIEGNY-XPOOIHDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoro acetyl-DL-tyrosine-15N is a labeled amino acid derivative, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoro acetyl-DL-tyrosine-15N typically involves the acylation of DL-tyrosine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Triethylamine or pyridine to neutralize the acid by-products.

    Temperature: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to achieve high purity.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Trifluoro acetyl-DL-tyrosine-15N undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The trifluoroacetyl group can be reduced under specific conditions.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of new acyl derivatives with different functional groups.

Scientific Research Applications

N-Trifluoro acetyl-DL-tyrosine-15N is widely used in scientific research, including:

    Chemistry: As a labeled compound in NMR studies to investigate molecular structures and dynamics.

    Biology: In metabolic studies to trace the incorporation and transformation of amino acids in biological systems.

    Medicine: In drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: In the production of labeled compounds for various analytical applications.

Mechanism of Action

The mechanism of action of N-Trifluoro acetyl-DL-tyrosine-15N involves its incorporation into biological systems where it can be traced using isotopic labeling techniques. The molecular targets and pathways include:

    Enzymatic Reactions: The compound can be incorporated into proteins and peptides, allowing the study of enzymatic processes.

    Metabolic Pathways: It can be used to trace metabolic pathways and understand the fate of amino acids in cells.

Comparison with Similar Compounds

Similar Compounds

    N-Trifluoro acetyl-DL-tyrosine: Without the nitrogen-15 label.

    N-Trifluoro acetyl-L-tyrosine: The L-isomer of the compound.

    N-Trifluoro acetyl-D-tyrosine: The D-isomer of the compound.

Uniqueness

N-Trifluoro acetyl-DL-tyrosine-15N is unique due to its isotopic labeling with nitrogen-15, which allows for specific tracing and analysis in various scientific studies. This isotopic labeling provides a distinct advantage in NMR and mass spectrometry studies, making it a valuable tool in research.

Properties

Molecular Formula

C11H10F3NO4

Molecular Weight

278.19 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)(15N)amino]propanoic acid

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/i15+1

InChI Key

MSIICIIOIIEGNY-XPOOIHDOSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)[15NH]C(=O)C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

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